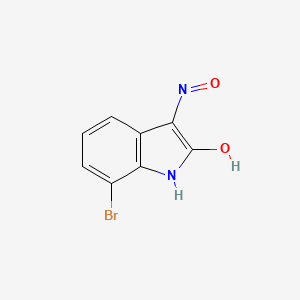

7-Bromo-3-(hydroxyimino)indolin-2-one

CAS No.: 114344-59-1

Cat. No.: VC8209164

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114344-59-1 |

|---|---|

| Molecular Formula | C8H5BrN2O2 |

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 7-bromo-3-nitroso-1H-indol-2-ol |

| Standard InChI | InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,10,12H |

| Standard InChI Key | YPPVKGJLZHYJAA-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Br)NC(=C2N=O)O |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=C2N=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 7-bromo-3-nitroso-1H-indol-2-ol, reflects its core structure: an indole ring substituted with a bromine atom at position 7 and a hydroxyimino group at position 3. The planar indole scaffold facilitates π-π stacking interactions, while the electron-withdrawing bromine atom enhances electrophilicity at adjacent positions, influencing reactivity . The hydroxyimino group () introduces hydrogen-bonding capabilities, critical for molecular recognition in biological systems .

Table 1: Physicochemical Properties of 7-Bromo-3-(hydroxyimino)indolin-2-one

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.04 g/mol |

| IUPAC Name | 7-bromo-3-nitroso-1H-indol-2-ol |

| SMILES | C1=CC2=C(C(=C1)Br)NC(=C2N=O)O |

| Solubility | Limited in polar solvents |

| Stability | Sensitive to light and pH extremes |

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically involves two stages:

-

Bromination of Indolin-2-one: Electrophilic bromination at position 7 using bromosuccinimide (NBS) under controlled conditions.

-

Hydroxyimino Group Introduction: Condensation of 7-bromoindolin-2-one with hydroxylamine hydrochloride in acidic media, yielding the target compound .

Reaction conditions (temperature: 60–80°C; solvent: ethanol/water mixtures) are optimized to minimize side products like over-oxidized indoles .

Green Chemistry Approaches

Recent advancements utilize β-cyclodextrin sulfonic acid () as a recyclable catalyst in aqueous media . This method enhances yield (up to 85%) by forming inclusion complexes with intermediates, stabilizing reactive species, and reducing energy consumption .

Key Reaction Parameters:

-

Catalyst loading: 10 mol%

-

Reaction time: 4–6 hours

-

Temperature: 50°C

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against HIV-1 reverse transcriptase (RT) and c-KIT kinase, with IC values comparable to FDA-approved indolin-2-one drugs . Mechanistic studies suggest:

-

Hydrogen Bonding: The hydroxyimino group binds to catalytic residues (e.g., Lys101 in HIV-1 RT).

-

Halogen Bonding: Bromine interacts with hydrophobic pockets, enhancing binding affinity .

Table 2: Cytotoxicity of 7-Bromo-3-(hydroxyimino)indolin-2-one Derivatives

| Derivative | Cell Line (IC, µM) | Target Protein |

|---|---|---|

| IVc (Fluoro-substituted) | K562: 10.2 ± 1.1 | c-KIT kinase |

| VIc (Aziridine hybrid) | MCF-7: 14.5 ± 0.9 | Tubulin |

Computational Modeling and Drug Design

Molecular Docking Studies

Docking simulations using AutoDock Vina show strong binding to c-KIT kinase (PDB: 1T46) . The compound occupies the ATP-binding pocket, forming:

Pharmacophore Modeling

A validated pharmacophore model () identifies critical features:

-

Hydrogen Bond Donor/Acceptor: and carbonyl groups.

-

Hydrophobic Region: Bromine and indole ring.

-

Aromatic Rings: Indole and thiadiazole moieties in hybrids .

Future Perspectives

Synthesis Optimization

-

Flow Chemistry: Microreactors could improve reaction control and scalability.

-

Enzymatic Catalysis: Lipases or peroxidases may enable stereoselective synthesis.

Therapeutic Applications

-

Combination Therapies: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) to enhance anticancer efficacy.

-

Neuroprotective Agents: Exploration of amyloid-beta aggregation inhibition for Alzheimer’s disease.

Environmental Impact

-

Biodegradation Studies: Assessing persistence in aquatic systems using QSAR models.

-

Green Solvents: Replacement of ethanol with cyrene or limonene to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume